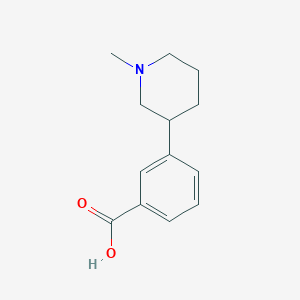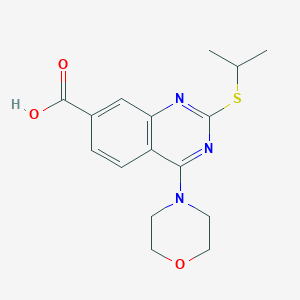![molecular formula C9H17ClN2O B1386922 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride CAS No. 1171417-47-2](/img/structure/B1386922.png)
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride
Vue d'ensemble
Description
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a chemical compound with the CAS Number: 1171417-47-2 . It has a molecular weight of 204.7 and its IUPAC name is 1,9-diazaspiro[5.5]undecan-2-one hydrochloride . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride has been discussed in various scientific papers . The compound is a dipiperidine spirofused at position 2 of one piperidine ring and at position 4 of the other . The synthesis strategy for each type of arene fusion is unique and the substitution options at position 9 and/or 1 are specific for each compound .Molecular Structure Analysis
The InChI code for 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is 1S/C9H16N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h10H,1-7H2,(H,11,12);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a solid at room temperature . and is stored at room temperature . The compound’s molecular weight is 204.7 .Applications De Recherche Scientifique
Biological Activity and Synthesis
1,9-Diazaspiro[5.5]undecanes, including those fused with arenes or heteroarenes and containing a carbonyl group at position 2, demonstrate potential in treating obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties
The compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one was found to be a potent antihypertensive agent in spontaneously hypertensive rats. Variations in alkyl groups on the spirolactam ring influenced its activity (Clark et al., 1983).
CCR8 Antagonists for Respiratory Diseases
Compounds derived from 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane are CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Chronic Kidney Diseases Treatment
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, particularly Compound 19, showed excellent inhibitory activity against soluble epoxide hydrolase and effectively treated chronic kidney diseases in a rat model (Kato et al., 2014).
Drug Discovery and Synthesis
New spiro scaffolds for drug discovery, including the synthesis of the 1,9-diazaspiro[5.5]undecane ring system, have been developed. These scaffolds are useful for lead generation in drug discovery (Jenkins et al., 2009).
CCR5 Antagonists
3,9-Diazaspiro[5.5]undecane derivatives were discovered as CCR5 antagonists with potential antiviral activities and pharmacokinetic profiles, indicating their use in antiviral therapies (Yang et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Orientations Futures
The future directions for 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride could involve further exploration of its biological activity. For instance, newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown inhibitory activity against DENV2 . This suggests potential for the development of therapeutics for dengue virus and possibly other diseases.
Propriétés
IUPAC Name |
1,9-diazaspiro[5.5]undecan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h10H,1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCHOSJMQQZACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)
![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)
![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)
![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)
![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)
![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)
![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)
![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)
![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)